molecular formula C22H16N4O5S2 B2513132 N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide CAS No. 898422-22-5

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide

Cat. No.: B2513132
CAS No.: 898422-22-5
M. Wt: 480.51
InChI Key: YIRCICDNORTZQD-UHFFFAOYSA-N
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Description

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide is a synthetic organic compound provided for early-stage chemical and pharmacological research. This molecule features a benzamide core substituted with a 4-(3-nitrophenyl)thiazole group and a 4-(phenylsulfonamido)benzamide moiety, integrating two pharmacologically significant structures into a single entity. The N-(thiazol-2-yl)-benzamide scaffold is recognized in scientific literature as a key structural motif for investigating ion channel function. Research on analogous compounds has identified this chemotype as a potent and selective negative allosteric modulator of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily . These related analogs demonstrated non-competitive antagonism, suggesting a potential allosteric mechanism of action that could be relevant for the study of this receptor's physiological role . Furthermore, the integration of a sulfonamido group significantly expands the potential research applications of this compound. Sulfonamide derivatives are extensively investigated for their inhibitory effects on various enzymes . Specifically, 2-aminothiazole sulfonamides have shown potent, dose-dependent inhibitory activity against enzymes like urease, α-glucosidase, and α-amylase in vitro . This suggests that this compound could serve as a valuable precursor or tool compound in enzymology and metabolic disorder research. The compound's structure also suggests potential for antimicrobial research, as various thiazole-bearing molecules have been synthesized and screened for such activity . Researchers can utilize this compound as a building block for medicinal chemistry optimization or as a probe to explore novel biological targets. This product is sold as a reference standard, and the buyer is responsible for confirming its identity and purity. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S2/c27-21(24-22-23-20(14-32-22)16-5-4-6-18(13-16)26(28)29)15-9-11-17(12-10-15)25-33(30,31)19-7-2-1-3-8-19/h1-14,25H,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRCICDNORTZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazole-Containing Sulfonamides

The thiazole ring is a common scaffold in bioactive molecules. Key comparisons include:

  • N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (): Structural Differences: The dichlorophenyl substituent enhances lipophilicity compared to the 3-nitrophenyl group in the target compound. Molecular Weight: 427.3 g/mol () vs. ~463.5 g/mol (estimated for the target compound). Bioactivity Implications: Dichlorophenyl groups are associated with enhanced membrane permeability but may increase toxicity risks .
  • 4-Amino-N-2-thiazolylbenzenesulfonamide (): Substituent Effects: The amino group at the para position increases solubility in aqueous media compared to the nitro group in the target compound. Nitro groups, being electron-withdrawing, may enhance stability but reduce solubility .

Benzamide Derivatives with Heterocycles

  • Imidazole Derivatives ():

    • Compounds like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide exhibit anticancer activity. Replacing imidazole with thiazole (as in the target compound) may alter hydrogen-bonding capabilities due to sulfur’s lower electronegativity compared to nitrogen .
  • Fused Heterocycles (): Compounds such as N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide () feature fused rings, increasing molecular rigidity.

Substituent Effects

  • Nitro vs. Halogen Groups :
    • The 3-nitrophenyl group in the target compound is more electron-withdrawing than chlorine or bromine substituents in analogs from . This could enhance electrophilic reactivity, influencing interactions with biological targets .
  • Sulfonamide Variations :
    • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide () has a diethylsulfamoyl group, which increases lipophilicity compared to the phenylsulfonamido group in the target compound. This difference may affect pharmacokinetic properties like metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 3-Nitrophenyl, Phenylsulfonamido ~463.5 High electron-withdrawing character
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-... 2,4-Dichlorophenyl, Methylsulfonyl 427.3 Enhanced lipophilicity
4-Amino-N-2-thiazolylbenzenesulfonamide Amino, Thiazolyl ~285.3 High aqueous solubility
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)... Diethylsulfamoyl, 4-Nitrophenyl ~474.5 Increased metabolic stability

Table 2: Spectral Features of Selected Analogs (IR Data)

Compound Type Key IR Absorptions (cm⁻¹) Functional Groups Confirmed Reference
Hydrazinecarbothioamides 1243–1258 (C=S), 1663–1682 (C=O) Thioamide, Carbonyl [1]
1,2,4-Triazole-3-thiones 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer [1]
Imidazole Derivatives Not reported N/A [2]

Preparation Methods

Thiazole Core Synthesis via Cyclocondensation

The 4-(3-nitrophenyl)thiazol-2-amine intermediate is synthesized through a Hantzsch thiazole formation strategy. A thiourea derivative reacts with α-halo ketones under basic conditions to form the thiazole ring. For example, 3-nitrobenzaldehyde may undergo condensation with thiourea in the presence of bromine or iodine to yield 2-amino-4-(3-nitrophenyl)thiazole. Alternatively, 2-amino-5-nitrothiazole derivatives can be functionalized via cross-coupling reactions to introduce aryl groups at the 4-position.

Key parameters:

  • Solvent : Acetone or glacial acetic acid.
  • Temperature : -2°C to 3°C to minimize side reactions.
  • Catalyst : Bromine in acetic acid facilitates cyclization.

Sulfonamido-Benzamide Synthesis

The 4-(phenylsulfonamido)benzoyl chloride intermediate is prepared by sulfonylation of 4-aminobenzoic acid. Phenylsulfonyl chloride reacts with 4-aminobenzoic acid in dichloromethane (DCM) under basic conditions (e.g., pyridine) to form 4-(phenylsulfonamido)benzoic acid. This is subsequently converted to the acid chloride using thionyl chloride (SOCl₂).

Reaction conditions :

  • Molar ratio : 1:1.2 (4-aminobenzoic acid : phenylsulfonyl chloride).
  • Activation : Thionyl chloride (2 equivalents) at 70°C for 4 hours.

Coupling Strategies for Final Product Assembly

Carbodiimide-Mediated Amide Bond Formation

The thiazol-2-amine and benzoyl chloride are coupled using N,N'-dicyclohexylcarbodiimide (DCC) as a condensing agent. Triethylamine (TEA) is added to neutralize HCl byproducts.

Procedure :

  • Dissolve 4-(3-nitrophenyl)thiazol-2-amine (1 equiv) and 4-(phenylsulfonamido)benzoyl chloride (1.1 equiv) in dry acetone.
  • Add DCC (1.2 equiv) and TEA (2 equiv) at -2°C to 3°C.
  • Stir for 3–6 hours, filter to remove dicyclohexylurea (DCU), and concentrate under reduced pressure.

Yield : 60.5–78.2% after recrystallization with isopropanol and dichloromethane.

Direct Aminolysis of Acid Chlorides

An alternative approach involves reacting the acid chloride directly with the thiazol-2-amine in tetrahydrofuran (THF) at room temperature. This method avoids carbodiimide reagents but requires strict moisture control.

Optimization notes :

  • Solvent : THF or ethyl acetate improves solubility.
  • Base : Sodium hydroxide (NaOH) suppresses HCl-induced protonation of the amine.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via sequential recrystallization:

  • Primary recrystallization : Isopropanol at -2°C to 3°C removes polar impurities.
  • Secondary recrystallization : Dichloromethane-hexane mixtures yield high-purity crystals.

Purity : 98–99% (HPLC).

Spectroscopic Characterization

  • IR (KBr) : Peaks at 1680 cm⁻¹ (amide C=O), 1340 cm⁻¹ (sulfonamide S=O), and 1520 cm⁻¹ (nitro group).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, thiazole-H), 8.30–7.40 (m, 12H, aromatic-H), 5.20 (s, 2H, NH₂).
  • MS (ESI) : m/z 481.5 [M+H]⁺.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
DCC-mediated coupling 60.5–78.2 98–99 High reproducibility, mild conditions DCU byproduct removal required
Direct aminolysis 55–70 95–97 Fewer steps, no coupling agents Moisture-sensitive reagents

Industrial-Scale Process Considerations

Solvent Selection and Recycling

  • Acetone and ethyl acetate are preferred for their low toxicity and ease of recovery via distillation.
  • Waste minimization : Solvent recycling reduces environmental impact and cost.

Reaction Scaling Challenges

  • Exotherm management : Gradual reagent addition and jacketed reactors maintain temperatures below 5°C.
  • Filtration efficiency : Centrifugal filters improve DCU removal in large batches.

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